N~1~-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride
Overview
Description
N~1~-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by the presence of an amino group, a methyl group, and a dimethylglycinamide moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride typically involves the selective acylation of 4-methylbenzene-1,3-diamine with appropriate acylating agents. One common method includes the use of benzoic anhydride as the acylating agent in a continuous flow microreactor system. The reaction conditions are optimized to achieve high selectivity and yield, with reaction rate constants, activation energies, and pre-exponential factors determined through kinetic studies .
Industrial Production Methods
In industrial settings, the continuous flow process is often preferred due to its efficiency and scalability. The use of microreactor systems allows for precise control over reaction conditions, leading to consistent product quality and high yields. The selective acylation process is optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding nitro compounds.
Reduction: The nitro group can be reduced back to the amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features but different functional groups.
4-Methylbenzene-1,3-diamine: A precursor used in the synthesis of N1-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride.
Uniqueness
N~1~-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as an intermediate in the synthesis of various biologically active molecules sets it apart from similar compounds .
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3;;/h4-6H,7,12H2,1-3H3,(H,13,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGGUZIBGXVRID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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